N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Description
“N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives are synthesized through various methods . For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of thienopyrimidine-containing compounds is similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . They have been used in the treatment of cancer by inhibiting pathways such as protein kinases (PKs) .Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, primarily expressed in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
This compound acts as an inhibitor of BTK . It interacts with BTK, inhibiting its enzymatic activity, which in turn suppresses the proliferation of B cells . The compound shows considerable selectivity between T cells and B cells .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . It is involved in B cell development, including proliferation, differentiation, maturation, activation, and survival . By inhibiting BTK, this compound disrupts these pathways, leading to immunosuppressive effects .
Result of Action
The result of the compound’s action is the inhibition of BTK, leading to the suppression of B cell proliferation . This results in immunosuppressive activity, making it potentially useful in the treatment of diseases involving overactive B cells, such as certain autoimmune diseases .
Future Directions
Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry . They are frequently used in drug development due to their structural and isoelectronic characteristics . Future research may focus on improving the selectivity, efficiency, and safety of these compounds .
properties
IUPAC Name |
N-methyl-N-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)6-10-7-18(8-10)14-13-12(4-5-21-13)15-9-16-14/h4-5,9-11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRYSMRDFPUUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2SC=C3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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